Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFDEHWTMGSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443124 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177174-47-9 | |
| Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the compound, making it a valuable component in drug design.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)phenol: Similar structure but lacks the carboxylate ester group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure but has an amino group instead of the carboxylate ester group.
Uniqueness: Methyl 2-methoxy-5-(trifluoromethyl)benzoate is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Biological Activity
Methyl 2-methoxy-5-(trifluoromethyl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a methoxy group and a trifluoromethyl group attached to a benzoate structure. The trifluoromethyl group is known for its electron-withdrawing properties, which enhance the compound's lipophilicity, allowing it to penetrate biological membranes effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their activity. For example, it may inhibit or activate specific metabolic pathways by modulating enzyme function.
- Receptor Modulation : It has been observed to interact with receptors, potentially altering signaling pathways within cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.
Antimicrobial Properties
A study conducted on various derivatives of trifluoromethyl compounds highlighted the antimicrobial potential of this compound. The presence of the trifluoromethyl group enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.
Case Studies
-
Case Study on Enzyme Interaction :
- Objective : To investigate the interaction between this compound and esterases.
- Methodology : In vitro assays were conducted using purified esterase enzymes.
- Results : The compound exhibited significant inhibition of esterase activity, suggesting potential applications in controlling metabolic processes in microorganisms.
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound on cancer cell lines.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : The compound demonstrated dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of microbial growth | |
| Enzyme Interaction | Inhibition of esterase activity | |
| Anticancer | Dose-dependent cytotoxicity in cancer cell lines |
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Enzyme Interaction | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Methyl 5-Amino-2-Methoxy-4-(Trifluoromethyl)benzoate | Yes | Moderate | No |
| Methyl 2-Methoxy-4-(Trifluoromethyl)acetophenone | No | Yes | Moderate |
Preparation Methods
Esterification of 2-Methoxy-5-(trifluoromethyl)benzoic Acid
- Method : The methyl ester is prepared by reacting 2-methoxy-5-(trifluoromethyl)benzoic acid with methanol under acidic conditions, commonly using sulfuric acid as a catalyst.
- Conditions : Reflux in methanol with catalytic H₂SO₄ for several hours until completion.
- Notes : Control of temperature and reaction time is critical to avoid hydrolysis or side reactions.
Trifluoromethylation Techniques
- Electrophilic trifluoromethylation : Using reagents such as Togni's reagent or CF₃I under catalysis to introduce the trifluoromethyl group onto the aromatic ring.
- Cross-coupling reactions : Ullmann-type or Kumada couplings using aryl halide precursors and trifluoromethylmetal reagents (e.g., CuCF₃).
- Key parameters : Choice of catalyst (e.g., copper or palladium), solvent, temperature, and stoichiometry affect yield and regioselectivity.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-Methoxy-5-(trifluoromethyl)benzoic acid + MeOH + H₂SO₄ (cat.) | Esterification under reflux | High yield (>85%), reaction time 4–6 h |
| 2 | Aryl halide precursor + CuCF₃ or electrophilic CF₃ reagent | Trifluoromethylation via cross-coupling or electrophilic substitution | Yield varies 60–80%, catalyst loading critical |
| 3 | Purification by crystallization or chromatography | Isolation of pure methyl ester | Purity >98% by HPLC |
Critical Parameters Affecting Preparation
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Temperature | Controls reaction rate and selectivity; high temps can cause decomposition | Maintain 0–5°C for nitration; reflux for esterification |
| Catalyst type and loading | Influences trifluoromethylation efficiency | Use optimized copper or palladium catalysts; minimal excess |
| Solvent choice | Affects solubility and reaction pathway | Polar aprotic solvents (e.g., acetonitrile) preferred for nitration; methanol for esterification |
| Purity of starting materials | Impacts side reactions and yield | Use purified intermediates; avoid impurities that cause over-nitration or hydrolysis |
Analytical and Quality Control
- HPLC : Used to determine purity and yield; typical wavelength 240 nm.
- NMR (¹H and ¹³C) : Confirms substitution pattern and functional groups.
- IR Spectroscopy : Identifies ester carbonyl and methoxy groups.
- Mass Spectrometry : Confirms molecular weight and trifluoromethyl incorporation.
Summary Table of Preparation Conditions
| Preparation Step | Typical Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Reflux (~65°C) | 4–6 h | 85–95 | Avoid prolonged heating |
| Trifluoromethylation | CuCF₃, Pd catalyst or Togni reagent | 25–80°C | 6–12 h | 60–80 | Sensitive to moisture |
| Purification | Crystallization or chromatography | Ambient | Variable | - | Ensures >98% purity |
Research Findings and Industrial Relevance
- The preparation methods emphasize environmentally friendly processes with minimized waste and optimized yields.
- Industrial scale-up involves continuous flow reactors and precise temperature control to maintain product quality.
- The presence of electron-withdrawing trifluoromethyl groups enhances the compound's stability and reactivity profile, making it valuable for pharmaceutical and agrochemical intermediates.
Q & A
Q. What synthetic routes are commonly employed for the preparation of methyl 2-methoxy-5-(trifluoromethyl)benzoate, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves esterification of the corresponding benzoic acid derivative or substitution reactions on pre-functionalized aromatic rings. For example:
- Step 1: Start with 2-methoxy-5-(trifluoromethyl)benzoic acid (CAS: 53985-48-1) and perform esterification using methanol under acidic catalysis (e.g., H₂SO₄).
- Step 2: Alternative routes may involve trifluoromethylation of 2-methoxy-5-bromo/iodobenzoate intermediates using reagents like (trifluoromethyl)copper complexes .
- Characterization: Intermediates are validated via ¹H/¹³C NMR (e.g., methoxy group at δ ~3.9 ppm, trifluoromethyl at δ ~120-125 ppm in ¹⁹F NMR) and LC-MS (exact mass: 234.00205) .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
Q. How does the trifluoromethyl group influence the compound’s electronic properties in supramolecular interactions?
Methodological Answer:
- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The -CF₃ group withdraws electrons, polarizing the aromatic ring and enhancing electrophilicity at the para position .
- Experimental Validation: Use UV-Vis spectroscopy to compare absorption maxima with non-fluorinated analogs. The -CF₃ group typically induces a hypsochromic shift due to reduced conjugation .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for trifluoromethylation steps, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Low regioselectivity during electrophilic trifluoromethylation.
- Solution: Use directing groups (e.g., methoxy at position 2) to enhance para-substitution .
- Challenge 2: Sensitivity of -CF₃ to hydrolysis under acidic conditions.
- Yield Optimization: Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling) and monitor via GC-MS to identify byproducts .
Q. How can thermal annealing improve the performance of this compound-derived materials in optoelectronic devices?
Methodological Answer:
- Morphological Control: Anneal polymer composites at 150°C for 10–30 minutes to enhance crystallinity and phase separation, as observed in bulk heterojunction solar cells .
- Charge Transport: Use AFM and TEM to correlate annealing-induced nanoscale morphology (e.g., fibrillar networks) with increased hole mobility (~10⁻³ cm²/V·s) .
- Stability Testing: Perform accelerated aging under 1 Sun illumination (AM1.5G) to assess device longevity (>500 hours at 85°C) .
Q. How do conflicting spectroscopic data for this compound derivatives arise, and how should researchers resolve them?
Methodological Answer:
- Source of Contradictions:
- Resolution Protocol:
Q. What role does this compound play in photoinduced charge-transfer studies, and how is this quantified?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
